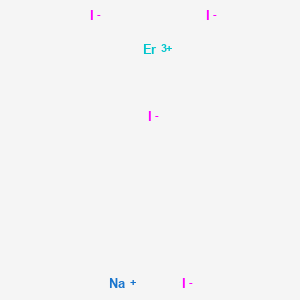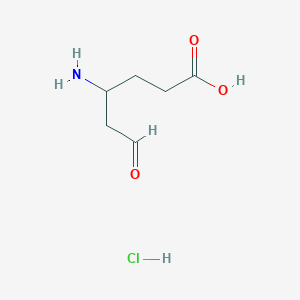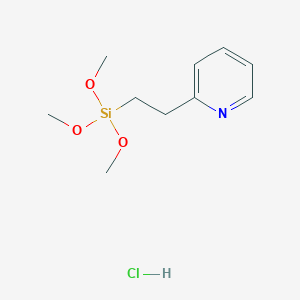
Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride: is an organosilicon compound that features a pyridine ring attached to a silicon atom through an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride typically involves the reaction of 2-(2-pyridyl)ethyltrimethoxysilane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-(2-pyridyl)ethyltrimethoxysilane} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced reactors and controlled environments ensures high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of polymeric materials.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a precursor for the synthesis of catalysts that facilitate various chemical reactions.
Material Science: It is used in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, enabling their attachment to surfaces or other molecules.
Medicine:
Drug Delivery:
Industry:
Coatings: Used in the formulation of coatings that provide enhanced durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride involves its ability to form stable bonds with various substrates. The silicon atom can form siloxane bonds, while the pyridine ring can participate in coordination chemistry. These interactions enable the compound to act as a coupling agent, enhancing the properties of materials it is incorporated into.
Vergleich Mit ähnlichen Verbindungen
Trimethoxysilane: A simpler compound with similar silane functionality but lacking the pyridine ring.
Trimethoxy(2-phenylethyl)silane: Similar structure but with a phenyl group instead of a pyridine ring.
Uniqueness: Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential for coordination chemistry. This makes it more versatile in applications compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
116311-95-6 |
|---|---|
Molekularformel |
C10H18ClNO3Si |
Molekulargewicht |
263.79 g/mol |
IUPAC-Name |
trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride |
InChI |
InChI=1S/C10H17NO3Si.ClH/c1-12-15(13-2,14-3)9-7-10-6-4-5-8-11-10;/h4-6,8H,7,9H2,1-3H3;1H |
InChI-Schlüssel |
YRINFSCWTVXFKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCC1=CC=CC=N1)(OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)



![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
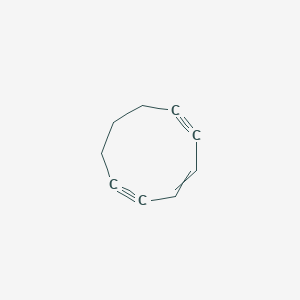
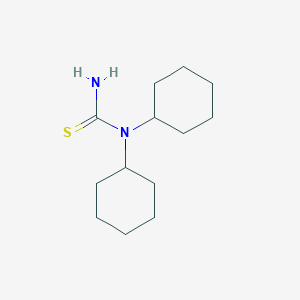
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
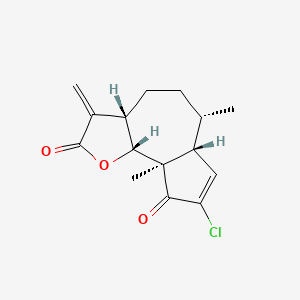
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
